(S)-3-BROMOBUTANOIC ACID

Catalog No.
S3571541
CAS No.
77790-08-0
M.F
C4H7BrO2
M. Wt
167 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-BROMOBUTANOIC ACID

CAS Number

77790-08-0

Product Name

(S)-3-BROMOBUTANOIC ACID

IUPAC Name

(3S)-3-bromobutanoic acid

Molecular Formula

C4H7BrO2

Molecular Weight

167 g/mol

InChI

InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

HAIUIAZIUDPZIE-VKHMYHEASA-N

SMILES

CC(CC(=O)O)Br

Canonical SMILES

CC(CC(=O)O)Br

Isomeric SMILES

C[C@@H](CC(=O)O)Br
  • Biochemistry

    Butanoic acid is a short-chain fatty acid (SCFA) produced by gut bacteria during fermentation of dietary fibers PubChem. It plays a role in cell signaling and gene regulation NCBI: .

  • Chemical synthesis

    Butanoic acid is a versatile building block used in the synthesis of various organic compounds ScienceDirect.

(S)-3-Bromobutanoic acid is an organic compound characterized by its molecular formula C4H7BrO2C_4H_7BrO_2 and a molecular mass of 167.00 g/mol. It is a chiral molecule, with the (S) configuration indicating the specific spatial arrangement of its atoms. The compound features a bromine atom attached to the third carbon of a four-carbon butanoic acid chain, making it a derivative of butanoic acid. Its structural formula can be represented as:

text
Br |H2C-C-COOH | CH3

The compound has a melting point of 44 °C and a boiling point ranging from 110 to 111 °C at a pressure of 9-10 Torr . It is also known by various names, including butyric acid, 3-bromo- and β-bromobutyric acid.

Typical for carboxylic acids and brominated compounds. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutanoic acid.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield butane derivatives.

(S)-3-Bromobutanoic acid exhibits various biological activities. It has been studied for its potential role in metabolic pathways and its effects on cellular processes. The compound's bromine substituent may influence its interaction with biological molecules, potentially affecting enzyme activity or cellular signaling pathways.

Several methods exist for synthesizing (S)-3-bromobutanoic acid:

  • Direct Bromination: Butanoic acid can be treated with bromine in the presence of a suitable catalyst, leading to the formation of (S)-3-bromobutanoic acid.
  • Chiral Resolution: Starting from racemic 3-bromobutanoic acid, enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with chiral bases.
  • Asymmetric Synthesis: Utilizing chiral reagents or catalysts in the synthesis process can yield the (S) enantiomer selectively.

(S)-3-Bromobutanoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Chemical Research: Utilized in studies focusing on stereochemistry and reaction mechanisms.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its biological activity.

Interaction studies involving (S)-3-bromobutanoic acid focus on its reactivity with biological molecules. Research indicates that its bromine atom may facilitate interactions with enzymes or receptors, potentially influencing metabolic pathways. Studies have explored its effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.

(S)-3-Bromobutanoic acid shares structural similarities with several other brominated carboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2-Bromobutyric AcidC4H7BrO2C_4H_7BrO_2Bromine at the second carbon; used in pharmaceuticals like Levetiracetam .
4-Bromobutyric AcidC4H7BrO2C_4H_7BrO_2Bromine at the fourth carbon; less common than 2- and 3-bromo variants.
(R)-3-Bromobutanoic AcidC4H7BrO2C_4H_7BrO_2Enantiomer of (S)-3-bromobutanoic acid; exhibits different biological activities.

The uniqueness of (S)-3-bromobutanoic acid lies in its specific stereochemistry and position of the bromine atom, which influences both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

0.9

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]

Dates

Modify: 2023-08-20

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